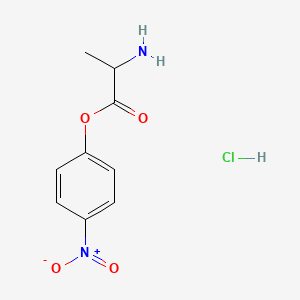
2,5-Dibromo-3-(methoxycarbonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dibromo-3-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H6Br2O4 It is a derivative of benzoic acid, where two bromine atoms are substituted at the 2nd and 5th positions, and a methoxycarbonyl group is attached at the 3rd position
Métodos De Preparación
The synthesis of 2,5-Dibromo-3-(methoxycarbonyl)benzoic acid typically involves multiple steps. One common method starts with the bromination of methyl benzoate to introduce bromine atoms at the desired positions. This is followed by esterification and subsequent hydrolysis to yield the final product. Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity. For example, the use of dimethyl terephthalate as a starting material can be effective, involving steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
Análisis De Reacciones Químicas
2,5-Dibromo-3-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using reagents like sodium iodide in acetone.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: Oxidizing agents can convert the methoxycarbonyl group into other functional groups. Common reagents and conditions for these reactions include palladium catalysts for coupling reactions and strong acids or bases for substitution reactions. .
Aplicaciones Científicas De Investigación
2,5-Dibromo-3-(methoxycarbonyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 2,5-Dibromo-3-(methoxycarbonyl)benzoic acid exerts its effects depends on its application. In pharmaceutical research, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The pathways involved can vary, but often include interactions with cellular signaling mechanisms and metabolic processes .
Comparación Con Compuestos Similares
2,5-Dibromo-3-(methoxycarbonyl)benzoic acid can be compared with other similar compounds such as:
2,5-Dibromobenzoic acid: Lacks the methoxycarbonyl group, making it less versatile in certain synthetic applications.
3,5-Dibromo-2-hydroxybenzoic acid: Contains a hydroxyl group instead of a methoxycarbonyl group, which alters its reactivity and applications.
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Similar in structure but with a chlorine atom, used in the synthesis of SGLT2 inhibitors for diabetes therapy
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H6Br2O4 |
|---|---|
Peso molecular |
337.95 g/mol |
Nombre IUPAC |
2,5-dibromo-3-methoxycarbonylbenzoic acid |
InChI |
InChI=1S/C9H6Br2O4/c1-15-9(14)6-3-4(10)2-5(7(6)11)8(12)13/h2-3H,1H3,(H,12,13) |
Clave InChI |
ZESDMBXLAMGLFE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=C1Br)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-([1,1'-Biphenyl]-4-yl)acetamido)thiophene-3-carboxamide](/img/structure/B13660881.png)
![5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13660890.png)





![1-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13660931.png)


![3-Methyl-6-azabicyclo[3.1.1]heptane](/img/structure/B13660948.png)
![1-(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-one](/img/structure/B13660953.png)

